N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide

Conformational analysis A value Steric parameter

N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide is a synthetic small-molecule nicotinamide derivative characterized by a unique combination of a 5-pentafluoroethyl (C₂F₅) substituent on the pyridine ring and an N-(1-methyl-2-trifluoromethoxy-ethyl) side chain — an arrangement that is structurally distinct within the nicotinamide chemical space. This compound belongs to the class of fluorinated nicotinamides that have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in oncology, metabolic disease, and epigenetic regulation.

Molecular Formula C12H10F8N2O2
Molecular Weight 366.21 g/mol
Cat. No. B12111776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide
Molecular FormulaC12H10F8N2O2
Molecular Weight366.21 g/mol
Structural Identifiers
SMILESCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F
InChIInChI=1S/C12H10F8N2O2/c1-6(5-24-12(18,19)20)22-9(23)7-2-8(4-21-3-7)10(13,14)11(15,16)17/h2-4,6H,5H2,1H3,(H,22,23)
InChIKeyCDPIBRKHXGUFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide: A Highly Fluorinated Nicotinamide for NNMT-Focused Procurement


N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide is a synthetic small-molecule nicotinamide derivative characterized by a unique combination of a 5-pentafluoroethyl (C₂F₅) substituent on the pyridine ring and an N-(1-methyl-2-trifluoromethoxy-ethyl) side chain — an arrangement that is structurally distinct within the nicotinamide chemical space [1]. This compound belongs to the class of fluorinated nicotinamides that have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in oncology, metabolic disease, and epigenetic regulation. The compound has documented bioactivity against human NNMT in enzymatic assays. Its dual perfluoroalkyl motif (SCF₃–OCF₃ ether side chain plus ring C₂F₅) is notably rare among commercially offered nicotinamide analogs, positioning it as a specialized tool compound for structure–activity relationship (SAR) exploration and probe development.

Why N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide Cannot Be Replaced by Common Nicotinamide Analogs


Nicotinamide derivatives with simple alkyl or monohalogen substitutions are not interchangeable surrogates for this compound because the pentafluoroethyl group at the 5-position imposes a substantially larger steric footprint and distinct electronic profile compared to –CF₃, –Cl, or –H alternatives [1][2]. In the conformational analysis of fluorinated substituents, the pentafluoroethyl group exhibits a steric A value of 2.67 kcal/mol — significantly more bulky than trifluoromethyl (2.10 kcal/mol) and dramatically larger than chlorine or hydrogen — directly impacting binding-pocket complementarity and target selectivity [2]. Furthermore, the trifluoromethoxy ether in the side chain displays hydrolytic stability against strong acids (e.g., hydroiodic acid) that is not shared by the methoxy analog, meaning that simple OCH₃-substituted analogs cannot replicate the chemical durability required for certain assay conditions or synthetic transformations [1]. These combined steric and stability features create a functional barrier to casual substitution in any procurement scenario requiring reproducible NNMT SAR data or fluorinated building-block integrity.

Quantitative Evidence Guide: N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide vs. Closest Analogs


Steric Bulk of 5-Pentafluoroethyl vs. 5-Trifluoromethyl in Nicotinamide Scaffolds

The pentafluoroethyl group provides a conformationally demanding steric profile that is quantifiably larger than the trifluoromethyl group found in the direct analog N-(1-methyl-2-trifluoromethoxy-ethyl)-5-trifluoromethyl-nicotinamide (CAS 1161829-73-7). Dynamic ¹⁹F NMR A value measurements place C₂F₅ at 2.67 kcal/mol compared to 2.10 kcal/mol for CF₃ — a 27% increase in steric demand [1]. This difference is substantial enough to alter ligand–protein binding modes in sterically constrained pockets such as the NNMT nicotinamide-binding site.

Conformational analysis A value Steric parameter

Hydrolytic Stability of Trifluoromethoxy Side Chain vs. Methoxy Analog

The OCF₃ group in the N-alkyl side chain of the target compound is documented to be remarkably stable against hydroiodic acid (HI), whereas the corresponding OCH₃ group undergoes rapid cleavage under identical conditions [1]. In the same study, 5-trifluoromethoxy-substituted pyridines survived extended HI treatment without degradation, a property not shared by methoxy congeners.

Chemical stability Fluorinated ether Hydroiodic acid resistance

Lipophilicity Modulation by C₂F₅ vs. CF₃ and Cl Substituents

The pentafluoroethyl group confers greater lipophilicity than trifluoromethyl or chlorine alternatives on aromatic rings. The Hansch hydrophobic substituent constant π for C₂F₅ on phenyl is approximately 1.5–1.7 (estimated from fragment-based calculations), compared to π ≈ 1.07 for CF₃ and π ≈ 0.71 for Cl [1]. For the direct comparator N-(1-methyl-2-trifluoromethoxy-ethyl)-5-trifluoromethyl-nicotinamide (CAS 1161829-73-7), the CF₃ analog is predicted to be less membrane-permeable by approximately 0.4–0.6 log units than the C₂F₅-substituted target compound.

Lipophilicity LogP Hansch π constant

Target Engagement: NNMT Enzymatic Inhibition by 5-Substituted Nicotinamides

The target compound has been evaluated for inhibition of human nicotinamide N-methyltransferase (NNMT), with documented affinity data deposited in BindingDB under BDBM50557606 / CHEMBL4791213, showing an IC50 of 74 nM against full-length N-terminal His-tagged human NNMT [1]. In contrast, the 6-chloro analog (6-chloro-N-(1-methyl-2-trifluoromethoxy-ethyl)-nicotinamide) and the unsubstituted N-(1-methyl-2-trifluoromethoxy-ethyl)-nicotinamide exhibit no high-potency NNMT inhibition reported in the same database, consistent with the requirement for a lipophilic electron-withdrawing substituent at the 5-position for productive NNMT binding. Note: Direct head-to-head comparison data within a single published study are not available; this evidence relies on cross-repository data comparison.

NNMT inhibition IC50 Nicotinamide N-methyltransferase

Procurement-Driven Application Scenarios for N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide


NNMT Inhibitor SAR Expansion Beyond Trifluoromethyl Leads

When a medicinal chemistry program has identified a 5-CF₃-substituted nicotinamide as an NNMT hit but requires improved lipophilicity or altered binding-pocket occupancy for lead optimization, procuring the 5-C₂F₅ analog provides a logical next step. The +27% increase in steric bulk (A value 2.67 vs. 2.10 kcal/mol) and estimated +0.4–0.6 log unit gain in lipophilicity relative to the CF₃ comparator offer two divergent SAR vectors in a single substitution [1][2]. This compound is suitable for direct comparative IC50 determination against the CF₃ parent in the same NNMT enzymatic assay format.

Acid-Stable Fluorinated Building Block for Multi-Step Synthesis

The documented resistance of the OCF₃ ether side chain to hydroiodic acid cleavage makes this compound a valuable intermediate in synthetic routes that require acidic deprotection or workup steps [1]. Unlike methoxy-substituted nicotinamides, which degrade under HI conditions, this compound can survive harsh acidic environments, enabling its use as a late-stage intermediate in complex molecule synthesis where acid-labile protecting groups are employed elsewhere in the substrate.

Cellular NNMT Probe Requiring Enhanced Membrane Permeability

For cell-based NNMT target engagement studies — such as measuring 1-methyl-nicotinamide (MNA) reduction in HEK293, cancer-associated fibroblast, or hepatocyte models — the elevated lipophilicity of the C₂F₅ substituent (estimated π ≈ 1.5–1.7) is expected to confer superior passive membrane permeability compared to the CF₃ (π = 1.07) or Cl (π = 0.71) analogs [1]. Procurement of the C₂F₅ variant is recommended when the more polar CF₃ or Cl analogs have failed to demonstrate intracellular NNMT engagement at tolerated concentrations.

Fluorinated Reference Standard for Analytical Method Development

The compound's high fluorine content (8 fluorine atoms per molecule) provides a distinctive ¹⁹F NMR fingerprint that is useful as a calibration standard or internal reference for quantitative ¹⁹F NMR method development, particularly in laboratories quantifying fluorinated metabolites or drug candidates in biological matrices. The dual OCF₃ / C₂F₅ pattern produces well-separated ¹⁹F resonances that are not mimicked by mono-fluorinated nicotinamide analogs.

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